molecular formula C15H14N6O3S3 B2661077 2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-15-2

2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2661077
CAS No.: 392319-15-2
M. Wt: 422.5
InChI Key: ORXPHYWNNOVSRL-UHFFFAOYSA-N
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Description

Structural Motifs in Dual 1,3,4-Thiadiazole Systems

The compound’s architecture features two 1,3,4-thiadiazole rings interconnected via a sulfanyl-linked carbamoylmethyl bridge. X-ray crystallographic data from analogous structures demonstrate that the thiadiazole rings adopt a nearly coplanar orientation, with dihedral angles between adjacent aromatic systems measuring less than 4°. This planarity facilitates extended π-conjugation across the molecule, enhancing electronic delocalization and stability. Intramolecular N–H⋯O hydrogen bonds further rigidify the structure by forming six-membered pseudo-cyclic arrangements, as observed in the crystalline state of related benzamide-thiadiazole hybrids.

The dual thiadiazole configuration introduces multiple hydrogen-bonding acceptors (N and S atoms) and donors (NH groups), enabling interactions with biological targets such as acetylcholinesterase’s peripheral anionic site. Molecular docking studies on similar compounds reveal that the thiadiazole sulfur atoms participate in hydrophobic interactions with enzyme subsites, while the nitrogen atoms coordinate with catalytic triads. This dual functionality positions the compound as a versatile scaffold for multitarget drug design.

Table 1: Key Structural Parameters of Dual 1,3,4-Thiadiazole Systems

Parameter Value/Description Source
Dihedral angle between thiadiazoles 3.70° (ring A) / 1.74° (ring B)
Intramolecular H-bond length N–H⋯O: 2.12 Å
π-Conjugation length 8.9 Å (across both rings)

Role of Methoxy and Methyl Substituents in Bioactivity Modulation

The 2-methoxy group on the benzamide moiety and the 5-methyl substituent on the thiadiazole ring critically influence the compound’s physicochemical and pharmacological properties. Electronic effects from the methoxy group (-OCH₃) include:

  • Electron-donating resonance : Stabilizes adjacent positive charges during enzyme-inhibitor complex formation, as demonstrated in acetylcholinesterase inhibition assays where methoxy-substituted analogs showed 2.3-fold greater activity than non-substituted derivatives.
  • Lipophilicity enhancement : Increases logP by 0.8 units compared to hydroxyl analogs, improving blood-brain barrier permeability in preclinical models.

The 5-methyl group on the thiadiazole ring contributes to:

  • Steric stabilization : Prevents undesirable rotational freedom in the carbamoylmethyl bridge, maintaining optimal conformation for target engagement.
  • Hydrophobic interactions : Binds to enzyme subpockets lined with nonpolar residues, as evidenced by 15% improved binding affinity in methylated vs. demethylated analogs in molecular dynamics simulations.

Rationale for Targeting Heterocyclic Hybrids in Medicinal Chemistry

The strategic fusion of benzamide and 1,3,4-thiadiazole motifs addresses three key challenges in drug development:

  • Bioisosteric replacement : The thiadiazole ring serves as a bioisostere for pyridine or phenyl groups, retaining hydrogen-bonding capacity while improving metabolic stability. Comparative studies show 1,3,4-thiadiazole derivatives exhibit 40% longer plasma half-lives than their phenyl counterparts.
  • Multitarget potential : Dual thiadiazole systems enable simultaneous modulation of caspase-8 (apoptosis induction) and acetylcholinesterase (cognitive enhancement), as demonstrated in breast cancer cells where hybrid compounds reduced viability to 74% at 100 µM while showing 68% AChE inhibition.
  • Aggregation-induced emission properties : The compound’s planar structure facilitates aggregation in lipid membranes, enhancing fluorescence for real-time tracking in drug delivery systems. Spectroscopic studies in liposomal media show 3.2-fold fluorescence intensification upon membrane integration.

Properties

IUPAC Name

2-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S3/c1-8-18-19-13(26-8)16-11(22)7-25-15-21-20-14(27-15)17-12(23)9-5-3-4-6-10(9)24-2/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXPHYWNNOVSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common synthetic route includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-amine to form the amide linkage.

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant cytotoxicity against various cancer cell lines. For example, a series of 5-amino-1,3,4-thiadiazol derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines such as HEK293 and BT474. These studies demonstrated moderate to potent cytotoxic effects, suggesting that thiadiazole derivatives could serve as promising leads in cancer therapy .

Anti-inflammatory Properties

In silico studies have indicated that certain thiadiazole compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies suggest that these compounds could be optimized for enhanced anti-inflammatory activity . This highlights the potential of this compound in developing new anti-inflammatory drugs.

Pesticidal Activity

Thiadiazole derivatives have also been explored for their pesticidal properties. Compounds with similar structures have shown efficacy against various plant pathogens and pests. The incorporation of thiadiazole moieties can enhance the biological activity of agrochemicals by improving their interaction with biological targets in pests or pathogens . This suggests that this compound might be evaluated for its potential use in crop protection.

Novel Material Development

The unique chemical structure of thiadiazole derivatives allows them to be utilized in creating novel materials with specific properties. For instance, research into the synthesis of new polymers incorporating thiadiazole units has demonstrated enhanced thermal stability and mechanical properties . Such materials could find applications in electronics or coatings.

Data Summary

Application Area Activity/Property Cell Lines/Organisms Tested Reference
AnticancerCytotoxicityHEK293, BT474
Anti-inflammatory5-LOX inhibitionIn silico models
AgriculturalPesticidal activityVarious plant pathogens
Material ScienceEnhanced propertiesPolymers

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells . Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Withdrawing Groups : Chloro (e.g., ) or sulfamoyl substituents may enhance target binding but reduce solubility.
  • Methoxy Groups : The 2-methoxy group in the target compound and analogs (e.g., ) likely improves bioavailability via hydrogen bonding and metabolic stability.
  • Dual Thiadiazole Scaffold : The rigid, sulfur-rich framework in the target compound may enhance binding affinity compared to single thiadiazole derivatives .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas chloro groups () may necessitate prodrug strategies.
  • Metabolic Stability : The 5-methyl group on the thiadiazole ring in the target compound may reduce oxidative metabolism compared to ethyl analogs .

Biological Activity

The compound 2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of thiadiazole known for its diverse biological activities. Thiadiazole derivatives have been extensively studied due to their potential as pharmacologically active agents, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H11N3O2SC_{11}H_{11}N_{3}O_{2}S with a molecular weight of 249.29 g/mol. The structure features two thiadiazole rings and a methoxybenzamide moiety, contributing to its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC11H11N3O2SC_{11}H_{11}N_{3}O_{2}S
Molecular Weight249.29 g/mol
Melting PointNot specified

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to the target molecule were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that these compounds had minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

Thiadiazole derivatives have also shown antifungal activity. For instance, compounds with structural similarities exhibited MIC values against Candida albicans ranging from 1.6 to 25 µg/mL. The introduction of hydrophobic groups on the benzene ring enhanced this activity significantly .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been explored in various studies. One notable investigation focused on the compound's ability to inhibit cancer cell proliferation in vitro. The results revealed that certain thiadiazole-based compounds induced apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity .

The biological activities of this compound may be attributed to its ability to interact with specific cellular targets. For example:

  • Antimicrobial Effects : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
  • Antifungal Effects : It may inhibit ergosterol synthesis or affect fungal cell membrane integrity.
  • Anticancer Effects : The compound could induce cell cycle arrest or promote apoptotic pathways in tumor cells.

Case Studies

  • Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the thiadiazole ring significantly impacted the antimicrobial efficacy.
  • Antifungal Evaluation : In vitro tests demonstrated that specific substitutions on the benzamide moiety enhanced antifungal activity against Candida species, with some derivatives showing comparable potency to established antifungal agents.
  • Cancer Cell Line Studies : Research involving different cancer cell lines indicated that certain thiadiazole derivatives exhibited selective cytotoxicity towards malignant cells while sparing normal cells.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

A two-step procedure is widely used:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : Introduce sulfanylacetic acid derivatives via nucleophilic substitution.
Characterization relies on 1H NMR, IR spectroscopy , and elemental analysis to confirm purity and structural integrity . For analogs, multi-step protocols (e.g., Scheme 1 in ) allow variation of substituents through alkylation or acylation .

Q. How can the molecular structure of this compound be unambiguously confirmed?

Single-crystal X-ray diffraction is the gold standard, providing bond lengths, angles, and packing interactions. For example, similar thiadiazole derivatives exhibit mean C–C bond lengths of 1.74 Å and R factors <0.08, validated against computational models . 1H NMR (e.g., δ 3.8–4.2 ppm for methoxy groups) and IR (e.g., 1680–1700 cm⁻¹ for carbonyl stretches) further corroborate functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) .
  • Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Catalyst selection : Tetrabutylammonium bromide (TBAB) improves phase-transfer efficiency in heterocyclization .
  • Solvent systems : Dichloromethane/water mixtures enhance reactivity of hydrophobic intermediates .
  • Temperature control : Reflux in methanol/water (70°C) minimizes side reactions during alkylation .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Substituent analysis : Compare activities of analogs with varying groups (e.g., methyl vs. phenyl) using structure-activity relationship (SAR) models .
  • Assay conditions : Adjust pH (e.g., pH-dependent antimicrobial activity in ) .
  • Meta-analysis : Cross-reference crystallographic data (e.g., vs. 9) to identify structural motifs linked to specific bioactivities .

Q. What strategies address low solubility in aqueous media during in vitro testing?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain compound stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to enhance bioavailability .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can researchers validate ambiguous molecular docking results for mechanistic studies?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Mutagenesis : Modify target protein residues (e.g., catalytic cysteines) to confirm docking-predicted interactions .

Q. What statistical approaches are recommended for SAR studies with conflicting data?

  • QSAR modeling : Use partial least squares (PLS) regression to correlate electronic (e.g., Hammett σ) or steric parameters with bioactivity .
  • Orthogonal assays : Validate hits across multiple platforms (e.g., enzymatic vs. cell-based assays) .

Q. How should environmental precautions be integrated into large-scale synthesis?

  • Waste management : Avoid discharge into waterways; use activated carbon filtration for organic byproducts .
  • Protective equipment : Employ self-contained breathing apparatus (SCBA) and chemical-resistant gloves during fire hazards .

Data Contradiction and Validation

Q. How to reconcile discrepancies in crystallographic data between similar thiadiazole derivatives?

  • Database cross-check : Compare with Cambridge Structural Database (CSD) entries for bond geometry trends .
  • Computational refinement : Re-analyze diffraction data using software like SHELXL or OLEX2 to refine thermal parameters .

Q. What methods mitigate batch-to-batch variability in bioactivity assays?

  • Standardized protocols : Adhere to OECD guidelines for cytotoxicity testing .
  • Internal controls : Include reference compounds (e.g., doxorubicin for anticancer assays) in each experiment .

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